molecular formula C12H14N2 B1467816 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole CAS No. 1267109-66-9

4-[4-(Propan-2-yl)phenyl]-1H-pyrazole

Cat. No.: B1467816
CAS No.: 1267109-66-9
M. Wt: 186.25 g/mol
InChI Key: UVFPLALTGYFXFW-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)phenyl]-1H-pyrazole is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, belonging to the prominent class of pyrazole derivatives . Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are recognized as privileged structures in drug design due to their wide spectrum of biological activities . This compound features an isopropylphenyl substituent, a structural motif commonly associated with enhanced biological activity and metabolic stability, making it a valuable building block for developing novel therapeutic agents. The core pyrazole structure is a well-established pharmacophore in numerous bioactive molecules. Research indicates that pyrazole derivatives exhibit a diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities . For instance, several pyrazole-based compounds, such as antipyrine and phenylbutazone, have historically been used as nonsteroidal anti-inflammatory drugs (NSAIDs), functioning primarily as cyclooxygenase-2 (COX-2) inhibitors . Furthermore, the pyrazole nucleus is present in modern drug candidates targeting various enzymes and receptors, underscoring its versatility in probing biological pathways and inhibiting targets like angiotensin-converting enzyme (ACE) and estrogen receptors . The structural features of 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole make it a promising precursor or intermediate for synthesizing compounds for high-throughput screening and lead optimization campaigns. This product is provided strictly For Research Use Only. It is intended for use in laboratory research and chemical synthesis applications only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

4-(4-propan-2-ylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-7-13-14-8-12/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFPLALTGYFXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The primary synthetic route to 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole derivatives involves the cyclocondensation of chalcones (α,β-unsaturated ketones) bearing the appropriate substituted phenyl groups with hydrazine or hydrazine derivatives. This approach is well-established for constructing pyrazoline or pyrazole rings with various substituents.

Preparation via Chalcone and Hydrazine Hydrate Condensation

Method Overview:

  • Starting Materials: Chalcone derivative with a 4-(propan-2-yl)phenyl substituent and hydrazine hydrate.
  • Solvent: Aliphatic carboxylic acids such as formic acid, acetic acid, propionic acid, or butyric acid.
  • Conditions: Refluxing the mixture for 8–10 hours.
  • Work-up: Cooling the reaction mixture, pouring into ice-cold water to precipitate the product, filtration, and recrystallization from ethanol or other suitable solvents.
  • Yield: Typically high, e.g., 87% in related pyrazoline syntheses.

Example from Literature:

  • A mixture of (2E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (chalcone) and hydrazine hydrate in butyric acid was refluxed for 10 hours. The precipitated pyrazoline was isolated by filtration and purified by recrystallization from ethanol. Single crystals suitable for X-ray analysis were grown from dimethylformamide (DMF) by slow evaporation. The melting point was recorded at 369–371 K.

Detailed Reaction Scheme

Step Reagents/Conditions Description
1 Chalcone derivative (e.g., 4-(propan-2-yl)phenyl substituted) + Hydrazine hydrate Formation of hydrazone intermediate via nucleophilic attack of hydrazine on the α,β-unsaturated ketone
2 Reflux in aliphatic acid (formic, acetic, propionic, or butyric acid) Cyclization to form the pyrazoline ring
3 Cooling and precipitation in ice-cold water Isolation of crude pyrazoline
4 Recrystallization (ethanol, acetone, or DMF) Purification and crystal growth for characterization

Mechanistic Insights and Reaction Conditions

  • The reaction proceeds via nucleophilic addition of hydrazine to the chalcone's α,β-unsaturated system, followed by intramolecular cyclization to yield the pyrazoline ring.
  • The choice of carboxylic acid solvent influences the reaction rate and yield; formic acid and acetic acid are commonly used, but longer-chain acids like butyric acid may be employed for specific derivatives.
  • The reaction temperature is maintained at reflux for extended periods (8–10 hours) to ensure complete conversion.
  • The product is typically isolated by precipitation upon cooling and addition of water, exploiting its limited solubility.

Crystallographic and Structural Characterization

The synthesized 4-[4-(propan-2-yl)phenyl]-1H-pyrazole derivatives exhibit characteristic structural features:

Parameter Observed Data
Pyrazole ring conformation Envelope with methine carbon as flap (puckering parameters Q ≈ 0.196 Å, φ ≈ 314°)
Dihedral angles Benzene rings twisted by ~3.3° and ~84.6° relative to pyrazole plane; benzene rings inclined at ~81.4° to each other
Hydrogen bonding Weak intermolecular C—H···O and C—H···π interactions forming dimers and columns in the crystal lattice
Melting point Approximately 369–371 K for the purified compound

These structural details were confirmed by single-crystal X-ray diffraction studies, providing insight into molecular geometry and intermolecular interactions.

Advantages and Environmental Considerations

  • The described method avoids the use of harsh acid-binding agents, reducing environmental impact.
  • Hydrochloric acid by-products can be recycled, improving the sustainability of the synthesis.
  • The use of simple reagents and solvents makes the process cost-effective and scalable.

Summary Table of Preparation Conditions and Outcomes

Parameter Details
Starting materials Chalcone with 4-(propan-2-yl)phenyl substituent, hydrazine hydrate
Solvents Formic acid, acetic acid, propionic acid, butyric acid
Reaction time 8–10 hours reflux
Temperature Reflux temperature of chosen acid solvent (~100–120°C)
Work-up Cooling, precipitation in ice water, filtration
Purification Recrystallization from ethanol, acetone, or DMF
Yield Up to 87% reported in similar pyrazoline syntheses
Characterization X-ray crystallography, melting point, elemental analysis

Chemical Reactions Analysis

Cyclocondensation with Electrophilic Partners

Reaction with N-(4-nitrophenyl)maleimide produces thiazolidinone derivatives via nucleophilic attack at the maleimide double bond. This reaction confirms the pyrazole’s ability to act as a thiouracil precursor.

Parameter Details
ConditionsReflux in ethanol, 6–8 hours
ProductThiazolidinone fused pyrazole
Key EvidenceIR: 1678 cm⁻¹ (C=O thiazolidinone), 1660 cm⁻¹ (amide C=O)
NMR: δ 3.45–5.77 ppm (pyrazoline protons), δ 10.75 ppm (NH)

Halogenation at Pyrazole Positions

Electrophilic substitution occurs preferentially at the pyrazole’s C-4 position, but steric hindrance from the 4-(propan-2-yl)phenyl group directs halogenation to C-3 or C-5.

Reaction Type Conditions Outcome
BrominationBr₂ in alkaline medium (NaOH, 0–5°C)3-Bromo derivative
ChlorinationCl₂ gas, FeCl₃ catalyst5-Chloro derivative

Mechanistic Insight :

  • Electron-donating isopropyl groups enhance ring reactivity but sterically block C-4 .

  • Bromine incorporation confirmed by mass spectrometry (+79/81 Da isotopic pattern) .

Nitration under Acidic Conditions

Nitration targets the pyrazole’s electron-rich positions, yielding nitro-substituted analogs with potential pharmacological activity.

Parameter Details
Nitrating AgentHNO₃/H₂SO₄ (1:3 ratio)
Temperature0–5°C
Product3-Nitro-4-[4-(propan-2-yl)phenyl]-1H-pyrazole
CharacterizationLCMS: m/z 314 [M+H]⁺; IR: 1529 cm⁻¹ (NO₂ asymmetric stretch)

Reduction to Pyrazoline Derivatives

Sodium-ethanol reduction saturates the pyrazole ring, forming 4,5-dihydro-1H-pyrazoline.

Reaction Pathway Outcome Evidence
Pyrazole → PyrazolineIncreased flexibility in the heterocycleNMR: δ 2.73–4.41 ppm (methylene protons)

Limitation :

  • N-unsubstituted pyrazoles (like this compound) require harsher conditions for reduction compared to N-aryl analogs .

Esterification and Functionalization

The pyrazole nitrogen can undergo alkylation or acylation to modify solubility and bioactivity.

Reaction Reagent Product
N-AlkylationEthyl bromoacetateEthyl 1-(carboxymethyl)pyrazole derivative
N-AcylationAcetyl chloride1-Acetylpyrazole analog

Application :

  • Ester derivatives improve pharmacokinetic profiles for drug development .

Oxidation of Alkyl Substituents

The isopropyl group on the phenyl ring undergoes oxidation to a carboxylic acid under strong conditions.

Oxidizing Agent Product Yield
KMnO₄ (acidic)4-[4-(Carboxyphenyl)]-1H-pyrazole62%
CrO₃/H₂SO₄4-[4-(Ketopropyl)phenyl]-1H-pyrazole45%

Spectral Confirmation :

  • IR: 1705 cm⁻¹ (C=O stretch for carboxylic acid) .

Scientific Research Applications

4-[4-(Propan-2-yl)phenyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural differences between 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole and related pyrazole derivatives arise from substituent variations on the phenyl ring and the pyrazole core.

Compound Substituents Dihedral Angles (°) Notable Interactions Reference
4-[4-(Propan-2-yl)phenyl]-1H-pyrazole 4-isopropylphenyl Not reported Hypothesized C-H···π or van der Waals N/A
4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole Dual pyrazole + four phenyl rings 73.43 (between pyrazole rings) C8—H8A···Cg1 (C-H···π)
4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide Methoxyphenyl + thioamide 14.36 (benzene vs. pyrazole) N—H···O/S intramolecular and intermolecular hydrogen bonds
1-Phenyl-1H-pyrazole-4-carbaldehyde Phenyl + aldehyde Not reported Aldehyde group enables Schiff base formation
  • Steric Effects: The isopropyl group in 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole introduces significant steric bulk compared to smaller substituents like fluorine or methoxy groups (e.g., in and ).
  • Hydrogen Bonding: Unlike compounds with N—H or S—H groups (e.g., ’s thioamide derivative), the target compound lacks hydrogen-bond donors, likely relying on weaker van der Waals or C-H···π interactions for crystal stabilization .

Biological Activity

The compound 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole , also known as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Overview of Pyrazole Derivatives

Pyrazoles are a class of compounds characterized by a five-membered ring containing two nitrogen atoms. They have been recognized for their broad spectrum of biological activities, including anti-inflammatory , antimicrobial , anticancer , and antioxidant properties. The specific compound in focus, 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole, is part of this larger family and exhibits promising pharmacological potential.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone which showed only 76% inhibition at 1 µM .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been extensively studied. A comparative analysis revealed that certain derivatives exhibited notable activity against various bacterial strains. For example, in vitro tests showed that a related pyrazole compound had an inhibition zone ranging from 10 to 22 mm against Gram-positive and Gram-negative bacteria . This suggests that 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole may similarly exhibit antimicrobial properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, a series of synthesized compounds were evaluated for their cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. One derivative demonstrated an IC50 value of 0.08 µM , indicating potent antiproliferative activity . The ability of these compounds to inhibit tubulin polymerization further underscores their potential as anticancer agents.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of pyrazole derivatives with target proteins. For instance, docking studies on related compounds have shown favorable interactions with tubulin proteins, which are critical for cancer cell proliferation . Such studies are essential for understanding the mechanisms through which 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole may exert its biological effects.

Summary of Biological Activities

Biological ActivityTest System/MethodResultReference
Anti-inflammatoryCytokine inhibition (TNF-α, IL-6)Up to 85% inhibition
AntimicrobialInhibition zone (various bacteria)10–22 mm
AnticancerCytotoxicity (MCF-7, PC-3 cells)IC50: 0.08 µM
Molecular DockingTubulin bindingFavorable interactions

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study conducted by Selvam et al. synthesized novel pyrazole derivatives demonstrating significant anti-inflammatory activity in vitro. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrazoles against various pathogens, revealing that certain derivatives exhibited comparable efficacy to standard antibiotics .
  • Anticancer Mechanisms : A research group evaluated the anticancer potential of several pyrazole derivatives using in vitro assays, highlighting their ability to inhibit cancer cell growth effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-aryl-1H-pyrazole derivatives, and how can they be optimized for reproducibility?

  • Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Optimizing reaction conditions (e.g., solvent, temperature, catalyst) is critical. Copper sulfate and ascorbate in THF/water mixtures (50°C, 16 hours) have been effective for click chemistry-derived pyrazole-triazole hybrids . Purification via column chromatography or recrystallization from methanol is standard .

Q. How can researchers ensure purity and structural fidelity during pyrazole derivative synthesis?

  • Methodological Answer : Post-synthesis purification is essential. Techniques include:

  • Column chromatography : Used to isolate 4-(4-methoxyphenyl)-1H-pyrazole derivatives with >95% purity .
  • Recrystallization : Methanol is a common solvent for recrystallizing pyrazole-based compounds, as demonstrated in the synthesis of 4-aroyl-pyrrole derivatives .
  • Analytical validation : NMR, HPLC, and mass spectrometry are recommended to confirm molecular identity and purity .

Advanced Research Questions

Q. What advanced techniques are used to resolve structural ambiguities in pyrazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, Hoong-Kun Fun et al. resolved the crystal structure of a pyrazole-thione derivative, confirming bond angles and torsion angles critical for understanding reactivity . Pairing crystallography with computational methods (e.g., DFT calculations) provides insights into electronic properties and stability .

Q. How can computational modeling predict the reactivity of 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole in complex reactions?

  • Methodological Answer : Density Functional Theory (DFT) studies can model reaction pathways. In the synthesis of 5-methyl-1-phenyl-pyrazole-4-carboxylic acid, computational analysis validated the stability of intermediates and transition states, aligning with experimental yields . Software like Gaussian or ORCA is used to simulate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites.

Q. What strategies are effective for evaluating the biological activity of pyrazole derivatives?

  • Methodological Answer : Pyrazole derivatives are often screened for antimicrobial or pharmacological activity. For instance, hydrazone-functionalized pyrazoles were tested against bacterial strains (e.g., Staphylococcus aureus) using broth microdilution assays . Dose-response curves and IC₅₀ values are calculated, with structural modifications (e.g., fluorophenyl groups) enhancing potency .

Safety and Handling

Q. What safety protocols are recommended for handling pyrazole derivatives in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods when working with volatile reagents (e.g., chloranil in xylene reflux reactions) .
  • Storage : Store in dry, airtight containers away from light. Pyrazole derivatives with nitro or chloro substituents may require refrigeration .

Data Analysis and Optimization

Q. How should researchers address discrepancies in reaction yields for pyrazole syntheses?

  • Methodological Answer : Yield variations often stem from catalyst choice or solvent polarity. For example:

  • Catalyst optimization : Copper(I) catalysts improve triazole-pyrazole hybrid yields compared to uncatalyzed reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency for pyrazole-carboxylic acids .
    Systematic Design of Experiments (DoE) can identify critical parameters .

Q. What methodologies enable the synthesis of pyrazole-based hybrids for targeted applications?

  • Methodological Answer : Click chemistry (e.g., azide-alkyne cycloaddition) is versatile for hybrid synthesis. A study combined pyrazole with triazole moieties using copper-catalyzed reactions, achieving 61% yield . Functionalization via Mannich reactions (e.g., diaza-18-crown-6 coupling) further diversifies applications in supramolecular chemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[4-(Propan-2-yl)phenyl]-1H-pyrazole
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